molecular formula C20H18N2O3S B3020366 (E)-4-((4-(benzyloxy)benzylidene)amino)benzenesulfonamide CAS No. 303059-06-5

(E)-4-((4-(benzyloxy)benzylidene)amino)benzenesulfonamide

Cat. No.: B3020366
CAS No.: 303059-06-5
M. Wt: 366.44
InChI Key: RYYKDXCWLZFTCU-HYARGMPZSA-N
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Description

(E)-4-((4-(benzyloxy)benzylidene)amino)benzenesulfonamide is a useful research compound. Its molecular formula is C20H18N2O3S and its molecular weight is 366.44. The purity is usually 95%.
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Biological Activity

The compound (E)-4-((4-(benzyloxy)benzylidene)amino)benzenesulfonamide , often referred to as a benzenesulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Synthesis

The structure of this compound can be represented as follows:

  • Chemical Formula : C16_{16}H16_{16}N2_{2}O3_{3}S
  • Molecular Weight : 320.37 g/mol

The synthesis typically involves a condensation reaction between a suitable benzaldehyde derivative and an amine, followed by sulfonation to introduce the benzenesulfonamide group. The detailed synthetic pathway may vary based on specific substituents on the aromatic rings, which can influence biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of benzenesulfonamide derivatives. For instance, research indicates that these compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study reported that certain derivatives showed potent inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. It was found to induce apoptosis in breast cancer cells through the activation of caspase pathways. The compound's mechanism appears to involve the inhibition of key survival pathways, leading to increased cell death .

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes. Notably, it has shown promise as an inhibitor of carbonic anhydrase, an enzyme implicated in various physiological processes and diseases, including glaucoma and cancer. Molecular docking studies suggest that the compound binds effectively to the active site of carbonic anhydrase, forming significant interactions with critical residues .

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits antioxidant activity. This is particularly relevant in preventing oxidative stress-related damage in cells. Studies have demonstrated that it can scavenge free radicals effectively, contributing to its overall protective effects against cellular damage .

Table 1: Summary of Biological Activities

Activity Effect Reference
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in breast cancer cells
Enzyme InhibitionInhibits carbonic anhydrase
AntioxidantScavenges free radicals

Case Study: Anticancer Mechanism

In a recent study examining the anticancer properties of this compound, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. The results indicated a dose-dependent increase in apoptosis markers, including cleaved caspase-3 and PARP, suggesting that this compound may serve as a lead for developing new anticancer therapeutics .

Case Study: Enzyme Inhibition Profile

Molecular docking simulations have revealed that this compound fits well into the active site of carbonic anhydrase IX, with calculated binding affinities suggesting a strong interaction. This finding supports further exploration into its use as a therapeutic agent for conditions where carbonic anhydrase plays a pivotal role .

Properties

IUPAC Name

4-[(4-phenylmethoxyphenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c21-26(23,24)20-12-8-18(9-13-20)22-14-16-6-10-19(11-7-16)25-15-17-4-2-1-3-5-17/h1-14H,15H2,(H2,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYKDXCWLZFTCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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